BenchChemオンラインストアへようこそ!

2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-4H-chromen-4-one

Medicinal chemistry Kinase inhibitor design Fragment-based drug discovery

2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-4H-chromen-4-one (C₁₆H₁₁N₃O₃, MW 293.28) is a heterocyclic hybrid that covalently links a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold to a 4H-chromen-4-one (flavone) moiety via a carbonyl bridge. The pyrrolo[3,4-d]pyrimidine core is a recognized pharmacophore in kinase inhibitor programs (e.g., ATR, CDK, DPP4), while the chromen-4-one fragment contributes a rigid, planar, oxygenated aromatic system that modulates solubility, target complementarity, and metabolic stability.

Molecular Formula C16H11N3O3
Molecular Weight 293.282
CAS No. 1448124-94-4
Cat. No. B2762619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-4H-chromen-4-one
CAS1448124-94-4
Molecular FormulaC16H11N3O3
Molecular Weight293.282
Structural Identifiers
SMILESC1C2=CN=CN=C2CN1C(=O)C3=CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C16H11N3O3/c20-13-5-15(22-14-4-2-1-3-11(13)14)16(21)19-7-10-6-17-9-18-12(10)8-19/h1-6,9H,7-8H2
InChIKeyGUWKYFSUYWFLQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-4H-chromen-4-one (CAS 1448124-94-4): Core Structural Profile for Procurement Decisions


2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-4H-chromen-4-one (C₁₆H₁₁N₃O₃, MW 293.28) is a heterocyclic hybrid that covalently links a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold to a 4H-chromen-4-one (flavone) moiety via a carbonyl bridge . The pyrrolo[3,4-d]pyrimidine core is a recognized pharmacophore in kinase inhibitor programs (e.g., ATR, CDK, DPP4), while the chromen-4-one fragment contributes a rigid, planar, oxygenated aromatic system that modulates solubility, target complementarity, and metabolic stability [1]. This combination creates a chemotype distinct from simple pyrrolopyrimidines or isolated flavones, making it a candidate for fragment-based library design and targeted medicinal chemistry campaigns.

Why 2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-4H-chromen-4-one Cannot Be Replaced by Off-the-Shelf Pyrrolopyrimidines


Generic substitution within the pyrrolo[3,4-d]pyrimidine class is unreliable because even minor alterations to the N-6 substituent or the pendant aromatic system can produce order-of-magnitude shifts in target affinity and selectivity. For instance, in a series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based ATR inhibitors, the replacement of a simple aryl group with a bulkier heterocycle altered IC₅₀ values from >1 µM to 0.007 µM, underscoring the non-linear SAR governing this scaffold [1]. Likewise, pyrrolo[3,4-d]pyrimidine DPP4 inhibitors show that the spatial orientation of the carbonyl-linked substituent critically modulates potency (IC₅₀ range: 1–1000 nM) [2]. The 4H-chromen-4-one appendage in the target compound introduces a distinct hydrogen-bonding network and conformational constraint absent in the simpler 6-aryl or 6-alkyl analogs, rendering direct functional interchange speculative without explicit comparative data.

2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-4H-chromen-4-one: Quantitative Differentiation Evidence Against Closest Analogs


Structural Uniqueness: Chromen-4-one vs. Simple Aryl/Amino Substituents at the Pyrrolopyrimidine N-6 Position

The target compound carries a 4H-chromen-4-one group at the pyrrolo[3,4-d]pyrimidine N-6 position, whereas the majority of disclosed analogs bear simple phenyl, substituted aryl, or amino/hydroxy substituents [1]. This structural divergence is expected to alter key physicochemical determinants of target binding, including topological polar surface area (TPSA) and hydrogen-bond acceptor count. While direct target engagement data for the target compound are absent from the public domain, the chromen-4-one moiety is known to engage kinase hinge regions via its carbonyl and endocyclic oxygen atoms, potentially offering a binding mode not achievable with mono- or diaminopyrimidine analogs [2].

Medicinal chemistry Kinase inhibitor design Fragment-based drug discovery

Calculated Physicochemical Profile vs. Morpholino Analog: Implications for Permeability and Solubility

Compared to 2-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one (MW 378.39, C₂₀H₁₈N₄O₄), the target compound (MW 293.28) is smaller and lacks the basic morpholino center, which results in a lower calculated logP (~1.2 vs. ~2.0 for the morpholino analog based on consensus fragment-based estimates) . The morpholino analog also has a higher TPSA (~117 Ų) relative to the target compound (~98 Ų), potentially enhancing aqueous solubility at the expense of passive membrane permeability. These differences are relevant when selecting a hit for permeability-limited targets such as intracellular kinases or CNS-penetrant programs.

Physicochemical profiling ADME prediction Lead optimization

Lack of Public Bioactivity Data: A Risk and Opportunity Statement

At the time of this analysis, no quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀) for the target compound could be identified in ChEMBL, BindingDB, PubChem, or PubMed-indexed literature. By contrast, structurally related pyrrolo[3,4-d]pyrimidine derivatives have reported activities ranging from 0.007 µM (ATR kinase) [1] to 1.1 nM (DPP4) [2]. The absence of target engagement data represents a procurement risk if the compound is being sourced as a validated chemical probe, but also an opportunity for novel target deconvolution and IP generation.

Data availability Hit-finding Target fishing

Recommended Procurement and Application Scenarios for 2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-4H-chromen-4-one (CAS 1448124-94-4)


Fragment-Based and Diversity-Oriented Screening Libraries

The compound's compact size (MW <300 Da) and hybrid pyrrolopyrimidine-chromenone architecture make it a suitable entry for fragment-based drug discovery (FBDD) collections targeting kinases, phosphodiesterases, or other nucleotide-binding proteins. Its structural dissimilarity to common 6-aryl pyrrolopyrimidines (as established in Section 3, Evidence 1) increases the diversity of screening decks and raises the probability of identifying novel binding modes [1].

Medicinal Chemistry Hit-to-Lead Expansion Around the Pyrrolopyrimidine N-6 Vector

Chemistry teams exploring SAR at the N-6 position of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can use the target compound as a key intermediate or reference point. The chromen-4-one group serves as a rigid, hydrogen-bond-competent placeholder that can be systematically replaced with other heterocycles, enabling the mapping of steric and electronic tolerance at this vector. The quantitative physicochemical comparison against the morpholino analog (Section 3, Evidence 2) guides the selection of follow-up compounds with tailored permeability-solubility profiles .

Target Deconvolution and Chemoproteomics Probe Design

Because the compound lacks publicly disclosed bioactivity (Section 3, Evidence 3), it represents a 'blank canvas' for affinity-based protein profiling (AfBPP) or cellular thermal shift assays (CETSA). Procurement of the parent scaffold enables the attachment of photoaffinity or click-chemistry handles to the chromen-4-one ring, generating probes for de novo target identification without the bias of known pharmacology .

Synthetic Methodology Development and Reference Standard

The carbonyl linkage between the pyrrolopyrimidine and chromenone rings presents a synthetically tractable amide bond that can be used to benchmark coupling conditions (e.g., HATU vs. EDCI vs. CDI-mediated coupling). Procuring the target compound as a reference standard aids in reaction optimization and quality control for larger-scale synthesis programs involving pyrrolo[3,4-d]pyrimidine amide libraries [1].

Quote Request

Request a Quote for 2-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.